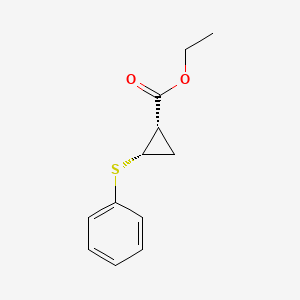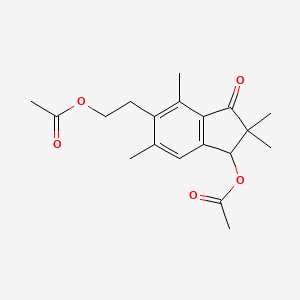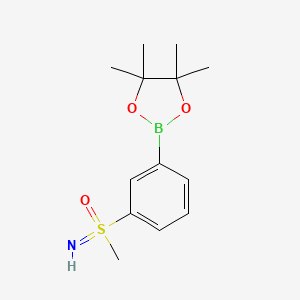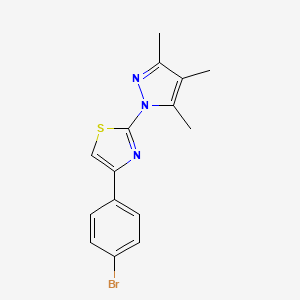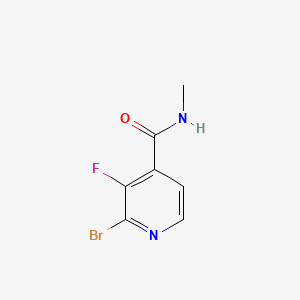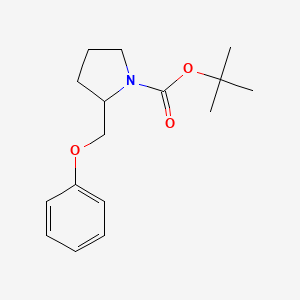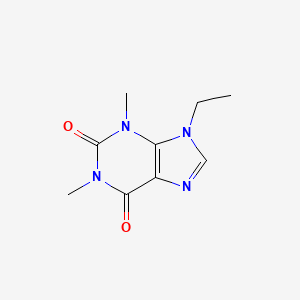
1,3-Dimethyl-9-ethylxanthine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-ethyl-1,3-dimethyl-purine-2,6-dione is a derivative of xanthine, a purine base found in most human body tissues and fluids, as well as in other organisms . This compound is part of a class of alkaloids known for their pharmacological activities, including mild stimulant effects and bronchodilation .
Métodos De Preparación
The synthesis of 9-ethyl-1,3-dimethyl-purine-2,6-dione typically involves the alkylation of theophylline (1,3-dimethylxanthine) with ethyl iodide under basic conditions . The reaction is carried out in an organic solvent such as ethanol, with a base like potassium carbonate to facilitate the alkylation process . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Análisis De Reacciones Químicas
9-ethyl-1,3-dimethyl-purine-2,6-dione undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert it into dihydro derivatives using reducing agents such as sodium borohydride.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
9-ethyl-1,3-dimethyl-purine-2,6-dione has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 9-ethyl-1,3-dimethyl-purine-2,6-dione involves its interaction with adenosine receptors and phosphodiesterase enzymes . By inhibiting phosphodiesterase, it increases intracellular cyclic AMP levels, leading to various physiological effects such as bronchodilation and increased alertness . It also acts as an antagonist at adenosine receptors, contributing to its stimulant effects .
Comparación Con Compuestos Similares
9-ethyl-1,3-dimethyl-purine-2,6-dione is similar to other xanthine derivatives such as caffeine, theophylline, and theobromine . it is unique due to its specific ethyl substitution, which can influence its pharmacokinetic and pharmacodynamic properties . Similar compounds include:
Caffeine (1,3,7-trimethylxanthine): Known for its stimulant effects.
Theophylline (1,3-dimethylxanthine): Used primarily as a bronchodilator.
Theobromine (3,7-dimethylxanthine): Found in cocoa and chocolate, with mild stimulant effects.
These compounds share a common xanthine backbone but differ in their methyl and ethyl substitutions, leading to variations in their biological activities and therapeutic uses .
Propiedades
Número CAS |
7464-99-5 |
|---|---|
Fórmula molecular |
C9H12N4O2 |
Peso molecular |
208.22 g/mol |
Nombre IUPAC |
9-ethyl-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C9H12N4O2/c1-4-13-5-10-6-7(13)11(2)9(15)12(3)8(6)14/h5H,4H2,1-3H3 |
Clave InChI |
VUTADOPURQMRPE-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=NC2=C1N(C(=O)N(C2=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


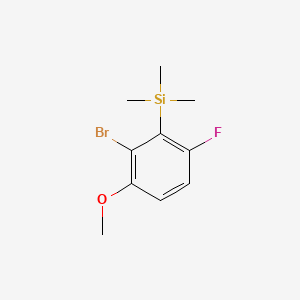
![Rel-(1R,5S,6s)-6-methoxy-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B14016823.png)
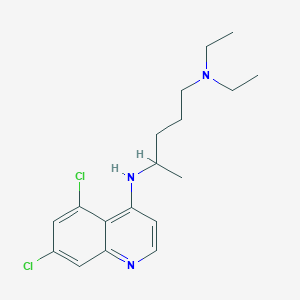
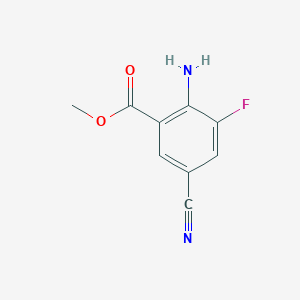

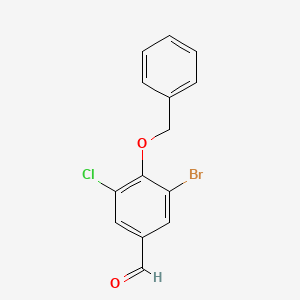
![2,7-Naphthalenedisulfonicacid, 5-amino-4-hydroxy-3-[2-[4-[(2-thiazolylamino)sulfonyl]phenyl]diazenyl]-](/img/structure/B14016852.png)
